



# Application Notes: Infigratinib (BGJ398) in Cholangiocarcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Fgfr-IN-8 |           |
| Cat. No.:            | B12395904 | Get Quote |

For Research Use Only.

## Introduction

Infigratinib (also known as BGJ398) is a potent and selective, ATP-competitive oral inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with high potency against FGFR1, FGFR2, and FGFR3.[1][2] Dysregulation of the FGFR signaling pathway, often through gene fusions (most notably involving FGFR2), amplifications, or activating mutations, is a key oncogenic driver in a subset of intrahepatic cholangiocarcinomas (iCCA).[3][4] Activation of FGFRs triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1] Infigratinib has demonstrated significant anti-tumor activity in preclinical models and clinical trials by blocking these pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells with aberrant FGFR signaling.[1][5] These notes provide an overview of Infigratinib's application in cholangiocarcinoma cell lines, including its mechanism of action, key quantitative data, and detailed protocols for in vitro evaluation.

# **Mechanism of Action**

Infigratinib exerts its anti-tumor effects by binding to the ATP-binding pocket of the FGFR kinase domain. This competitive inhibition prevents the phosphorylation and activation of the receptor, thereby blocking the initiation of downstream signaling. The primary consequence is the suppression of the MAPK and PI3K-AKT pathways, which are critical for tumor cell growth







and survival. Preclinical studies have shown that Infigratinib treatment leads to a dosedependent decrease in the phosphorylation of FRS2 and MAPK, key downstream effectors of FGFR signaling.[6]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Infigratinib (BGJ398) in previously treated patients with advanced or metastatic cholangiocarcinoma with FGFR2 fusions or rearrangements: mature results from a multicentre, open-label, single-arm, phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. qedtx.com [qedtx.com]
- 5. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Application Notes: Infigratinib (BGJ398) in Cholangiocarcinoma Cell Lines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395904#application-of-fgfr-in-8-in-cholangiocarcinoma-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com